molecular formula C7H11N3 B2644686 5-Isopropylpyrimidin-4-amine CAS No. 5000-30-6

5-Isopropylpyrimidin-4-amine

Cat. No. B2644686
CAS RN: 5000-30-6
M. Wt: 137.186
InChI Key: ZEMXZZXNCQCJML-UHFFFAOYSA-N
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Description

5-Isopropylpyrimidin-4-amine is a chemical compound with the formula C7H11N3 and a molecular weight of 137.18 . It is used for research purposes and is not intended for food, drug, or household use .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, has been a topic of interest in recent research . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects, including anti-inflammatory properties . Various methods for the synthesis of pyrimidines have been described .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. These include structure search tools like ChemSpider , visualization tools like GSP4PDB , and model viewers like MolView .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively . Pyrimidines are involved in a variety of reactions, and their reactivity can be attributed to the presence of nitrogen atoms in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound are crucial for understanding its function as a biomaterial . These properties are naturally different for every material or combination of materials and relate primarily to the variable properties on the chemical level .

Scientific Research Applications

Novel Dihydrofolate Reductase Inhibitors

Wyss et al. (2003) designed novel 2,4-diaminopyrimidines as dihydrofolate reductase (DHFR) inhibitors, highlighting their potential in addressing antibiotic resistance. These compounds demonstrated high activity against both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, with some showing selective inhibition of bacterial over human DHFR. This research underscores the therapeutic potential of pyrimidine derivatives in developing new antibacterials (Wyss et al., 2003).

Corrosion Inhibition

Yadav et al. (2015) investigated new pyrimidine derivatives as corrosion inhibitors for mild steel in acidic media. The study found these compounds significantly reduce corrosion, indicating their potential in materials science for protecting metals against corrosive environments (Yadav et al., 2015).

Antimicrobial and Cytotoxic Properties

Hassaneen et al. (2019) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives with promising antimicrobial properties. One compound exhibited significant antibacterial activity with low minimum inhibitory concentration (MIC) values, demonstrating potential as a new class of antibacterial agents. Additionally, some derivatives showed in vitro antitumor activity against various cancer cell lines, highlighting the dual-functional capability of these compounds in therapeutics (Hassaneen et al., 2019).

Enzyme Inhibition for Cancer Therapy

Li et al. (2018) reported the development of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a promising target for cancer therapy. One compound exhibited potent inhibition of RIPK1 and showed significant antimetastasis activity in a melanoma model, presenting a new avenue for cancer treatment (Li et al., 2018).

Bioconjugation and Biocatalyst Improvement

Rodrigues et al. (2014) discussed the amination of enzymes to enhance biocatalyst performance, a technique relevant to biochemistry and biotechnology. This approach modifies enzyme surfaces to improve their stability, reactivity, and interaction with other molecules, offering broad applicability in industrial and research settings (Rodrigues et al., 2014).

Safety and Hazards

According to the safety data sheet, 5-Isopropylpyrimidin-4-amine is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Future Directions

The future directions of research involving 5-Isopropylpyrimidin-4-amine could involve its potential use in therapeutic peptides , controlled drug delivery systems , and peptide-drug conjugates for cancer treatment . These areas represent promising avenues for future research and development.

properties

IUPAC Name

5-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMXZZXNCQCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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